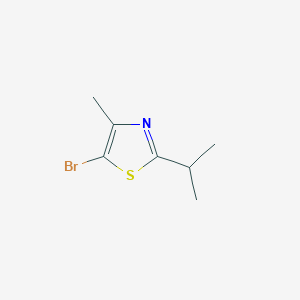

Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

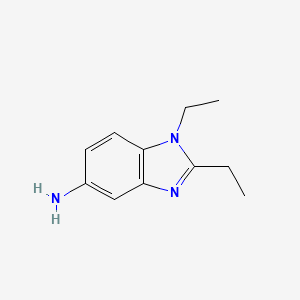

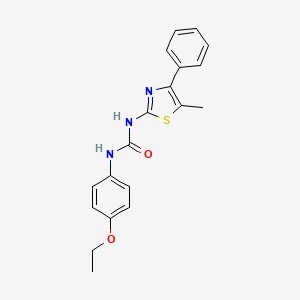

“Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

Thiazole derivatives have been synthesized and characterized in various studies . For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .Molecular Structure Analysis

The molecular structure of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The molecular weight of a similar compound, “Thiazole, 4-methyl-2-(1-methylethyl)-”, is 141.234 .Chemical Reactions Analysis

Thiazole compounds are known for their reactivity. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” can be inferred from related compounds. For instance, 5-Bromothiazole has a molecular weight of 164.02 .Applications De Recherche Scientifique

Therapeutic Applications and Biological Significance

Thiazole derivatives have been recognized for their versatile therapeutic applications, including as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. The review by Leoni et al. (2014) emphasizes the medicinal chemistry perspective of thiazole rings, highlighting their role in targeting specific enzymes with potential for disease treatment despite the risk of side effects due to multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another part of their review focuses on thiazole derivatives acting on receptors, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer potentials of thiazole derivatives have been extensively documented, with numerous patents filed between 2000 and 2017. Sharma et al. (2019) provide an overview of the significant patents and scientific articles that highlight the anti-infective and anticancer interest of thiazole-based compounds, pointing towards the continual interest among researchers in developing new drug molecules leveraging thiazole's intrinsic properties (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Pharmacological Diversity

The diverse pharmacological activities of thiazole derivatives, including their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, have been highlighted. The structural diversity and therapeutic potential of these compounds underscore their importance in pharmaceutical research and development. Notably, Sahiba et al. (2020) discuss the synthetic methodologies and biological properties of thiazolidines, a subgroup of thiazole derivatives, emphasizing their significant pharmacological diversity and potential as drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological targets. Generally, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

Orientations Futures

Thiazole derivatives have been the focus of numerous studies due to their potential in the development of various drugs and biologically active agents . Future research may continue to explore the synthesis, characterization, and application of these compounds in various fields, including medicinal chemistry.

Propriétés

IUPAC Name |

5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHKROPJNAJICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)

![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)

![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)